REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[N:8]=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=3)[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:18](OC(=O)C)(=[O:20])[CH3:19]>>[C:18]([O:1][C:2]1[C:7]2[N:8]=[C:9]([C:11]3[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=3)[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1)(=[O:20])[CH3:19]
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Name
|
|
Quantity
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5.8 g
|
Type
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reactant
|
Smiles
|
OC1=CC=CC2=C1N=C(S2)C2=CC=C(C=C2)C
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Name
|
|
Quantity
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58 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
After the reaction
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Type
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CUSTOM
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Details
|
the reaction mixture was dried under reduced pressure
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Type
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WASH
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Details
|
The residue was washed with a small amount of cyclohexane
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Type
|
CUSTOM
|
Details
|
recrystallized from cyclohexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=CC2=C1N=C(S2)C2=CC=C(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |